

# Impact of serum and phenol red in media on Triphenylformazan assays.

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## Compound of Interest

Compound Name: Triphenylformazan

Cat. No.: B7774302

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## Technical Support Center: Triphenylformazan (MTT) Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with **Triphenylformazan** (MTT) assays, specifically concerning interference from serum and phenol red in the cell culture media.

### Frequently Asked Questions (FAQs)

Q1: How does serum in the culture medium affect MTT assay results?

A1: Serum can significantly interfere with MTT assays in several ways, leading to inaccurate results. Serum components may either enhance or inhibit the reduction of MTT to formazan, independent of cellular metabolic activity. Some serum proteins and other components can directly reduce MTT, leading to a false-positive signal and an overestimation of cell viability.<sup>[1]</sup> Conversely, certain components might inhibit the cellular reductases responsible for formazan production, causing an underestimation of viability. The presence of serum can also alter the morphology of the formazan crystals, changing them from small and scattered to large and clumpy as serum concentration increases.<sup>[2][3]</sup>

Q2: Can phenol red in the medium interfere with the MTT assay?

A2: Yes, phenol red, a common pH indicator in cell culture media, can interfere with MTT assays.[4][5] The primary issue is that phenol red has an absorbance spectrum that overlaps with that of formazan, particularly around 560-570 nm.[6][7][8] Since the color of phenol red is pH-dependent, changes in the medium's pH due to cellular metabolism can alter its absorbance, introducing variability and inaccuracy into the measurements.[6][9]

Q3: What is the recommended best practice to avoid interference from serum and phenol red?

A3: The most effective way to prevent interference is to perform the MTT incubation step in a serum-free and phenol red-free medium.[4][5][10] This involves aspirating the complete medium from the cells and replacing it with a serum-free, phenol red-free medium containing the MTT reagent for the duration of the incubation period.[11]

Q4: Are there alternative assays if interference from serum or phenol red cannot be avoided?

A4: Yes, several alternative cell viability assays are less susceptible to this type of interference. These include:

- XTT, MTS, and WST assays: These are also tetrazolium-based assays, but they produce water-soluble formazan products, which can simplify the protocol. However, they may still be subject to some interference from serum components.[12]
- Resazurin (AlamarBlue) assay: This is a fluorescence-based assay where the non-fluorescent resazurin is reduced to the highly fluorescent resorufin by viable cells.[12]
- ATP assay (e.g., CellTiter-Glo®): This assay measures the amount of ATP present, which is a marker for metabolically active cells. It is known for its high sensitivity and is less prone to interference from colored compounds.[12][13]
- LDH assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity rather than viability.[5]

## Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)	Relevant Controls
High background absorbance in control wells (no cells)	1. Direct reduction of MTT by serum components.[1] 2. Phenol red absorbance.[6][7] 3. Contamination of reagents or media.	1. Use serum-free medium during MTT incubation.[4][5] 2. Use phenol red-free medium for the assay.[5][14] 3. Use fresh, sterile reagents and media.	Media blank (media, MTT, no cells).[4][11]
Inconsistent or variable results between replicates	1. Incomplete dissolution of formazan crystals.[4] 2. pH-dependent color changes of phenol red.[6] 3. Uneven cell seeding.	1. Ensure complete solubilization of formazan by gentle shaking or pipetting.[4][5] 2. Use a phenol red-free medium or an acidified solubilization solution.[15][16] 3. Ensure a homogenous cell suspension before seeding.	Visually inspect wells for complete formazan dissolution before reading.
Overestimation of cell viability	1. Direct reduction of MTT by serum proteins (e.g., albumin).[1] 2. Test compound directly reduces MTT.	1. Perform MTT incubation in serum-free medium. 2. Test the compound in a cell-free system with MTT to check for direct reduction.[5]	Compound blank (media, MTT, test compound, no cells).[5]
Underestimation of cell viability	1. Serum components inhibiting cellular reductases. 2. Cytotoxicity of the MTT reagent itself at high concentrations or	1. Use serum-free medium during MTT incubation. 2. Optimize MTT concentration and incubation time for	Untreated cell controls to establish baseline viability.

long incubation times. [\[16\]](#) your specific cell line. [\[16\]](#)

## Quantitative Data Summary

Table 1: Effect of Phenol Red on Absorbance in Cell-Free RPMI Medium

Medium Composition	Mean Optical Density (OD) at 570 nm
RPMI (Phenol Red-Free)	~0.05
RPMI (with Phenol Red)	~0.15

Data adapted from studies showing the absorbance peak of phenol red around 560 nm, which falls within the typical measurement window for formazan.[\[7\]](#)[\[8\]](#)

Table 2: Influence of Serum on MTT Reduction by Quercetin (a flavonoid) in the Absence of Cells

Serum Concentration (%)	Absorbance at 570 nm (relative to 0% serum)
0	1.00
0.01	Significantly increased (P < 0.05)
0.156 - 5.0	Dose-dependent increase

This table summarizes findings that even very low concentrations of serum can significantly enhance the abiotic reduction of MTT by certain compounds.[\[2\]](#)[\[3\]](#) The pattern of formazan crystal formation also changes with increasing serum concentration.[\[2\]](#)[\[3\]](#)

## Experimental Protocols

### Protocol 1: Standard MTT Assay with Adherent Cells (Minimizing Interference)

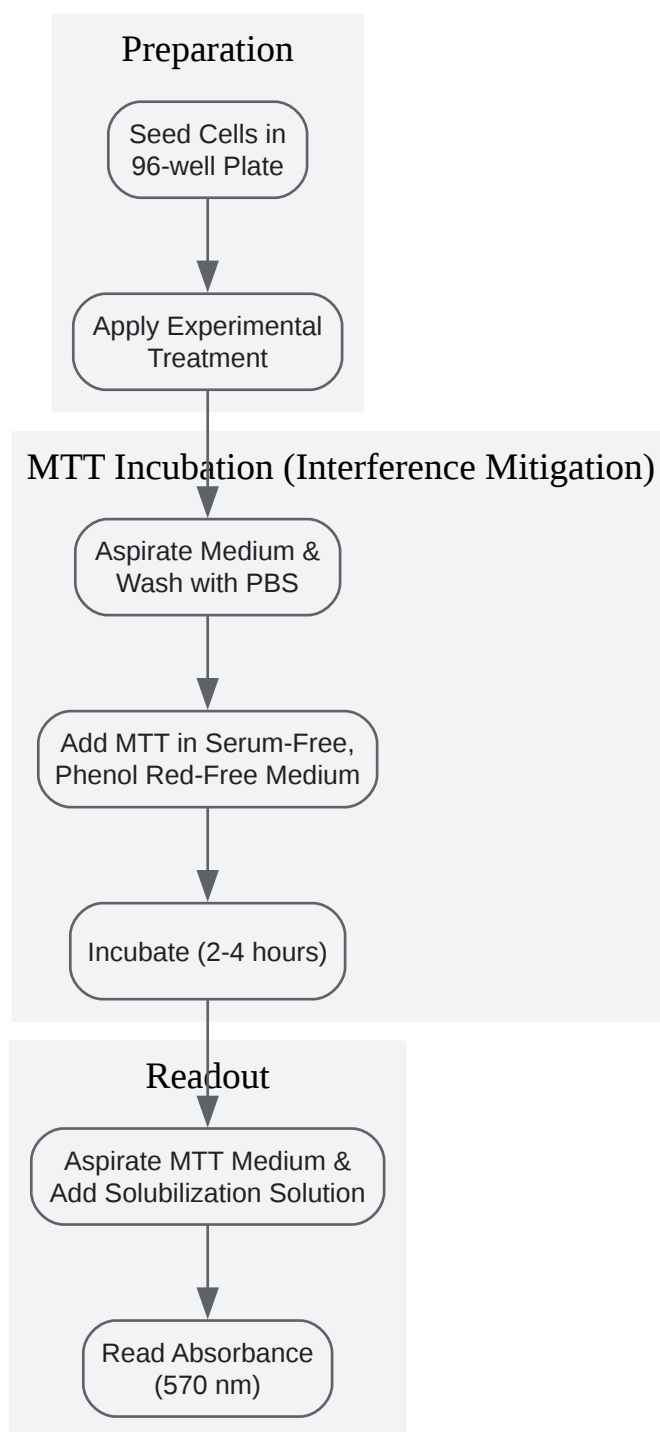
- Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Treatment: Remove the culture medium and add fresh medium (with serum and phenol red) containing the test compounds. Incubate for the desired period.
- MTT Incubation (Interference Minimization Step):
  - Carefully aspirate the treatment medium from each well, ensuring the cell monolayer is not disturbed.
  - Wash the cells once with 100  $\mu$ L of sterile phosphate-buffered saline (PBS).
  - Add 100  $\mu$ L of pre-warmed, serum-free, and phenol red-free medium to each well.
  - Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Formazan Solubilization:
  - Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
  - Add 150  $\mu$ L of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well.
- Absorbance Measurement:
  - Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.<sup>[4][11]</sup>
  - Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

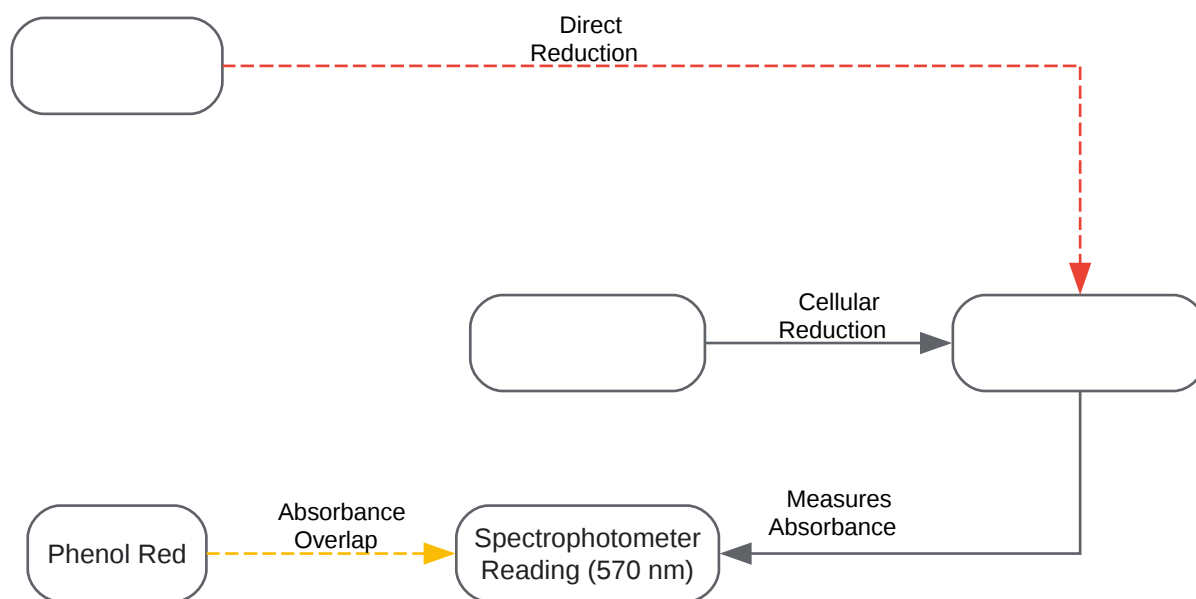
## Protocol 2: Control Experiment for Serum Interference (Cell-Free)

- Plate Setup: In a 96-well plate, add 100  $\mu$ L of cell culture medium with varying concentrations of serum (e.g., 0%, 1%, 5%, 10%). Do not add any cells.

- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubation: Incubate the plate for the same duration as the cell-based assay (2-4 hours) at 37°C.
- Solubilization and Measurement: Add 150  $\mu$ L of the solubilization solvent and measure the absorbance at 570 nm. A significant increase in absorbance with increasing serum concentration indicates direct reduction of MTT by serum components.

## Visualizations





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